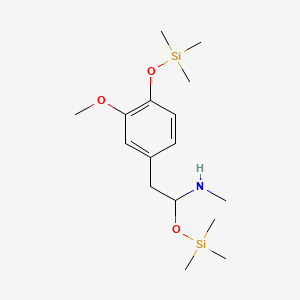![molecular formula C9H15Cl6O3P B577270 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane CAS No. 13821-70-0](/img/structure/B577270.png)
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane is a chemical compound with the molecular formula C9H16Cl4O3P It is known for its unique structure, which includes two 2,3-dichloropropyl groups attached to a phosphonic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane typically involves the reaction of 2,3-dichloropropanol with phosphonic acid derivatives. One common method is the esterification of 2,3-dichloropropanol with phosphonic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloropropylphosphonic acid: A related compound with similar chemical properties but different ester groups.
2,3-Dichloropropanol: A precursor in the synthesis of the ester.
Phosphonic acid derivatives: A broad class of compounds with varying ester groups and substituents.
Uniqueness
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane is unique due to its specific ester groups and the presence of multiple chlorine atoms
Propriétés
Numéro CAS |
13821-70-0 |
|---|---|
Formule moléculaire |
C9H15Cl6O3P |
Poids moléculaire |
414.89 |
Nom IUPAC |
1,2-dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-17-19(16,6-9(15)3-12)18-5-8(14)2-11/h7-9H,1-6H2 |
Clé InChI |
HBIYTQYFEGQPQQ-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Cl)OP(=O)(CC(CCl)Cl)OCC(CCl)Cl |
Synonymes |
2,3-Dichloropropylphosphonic acid bis(2,3-dichloropropyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













